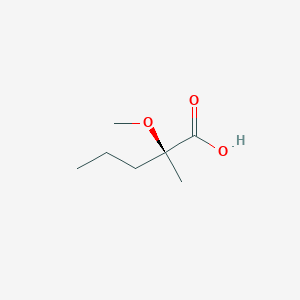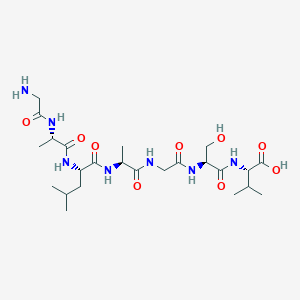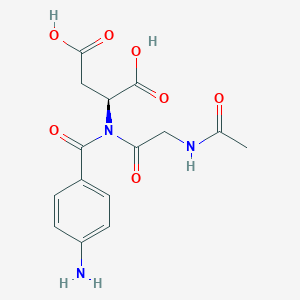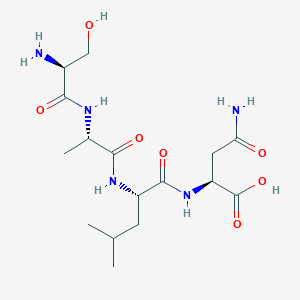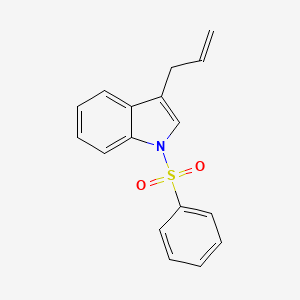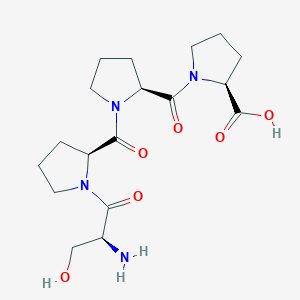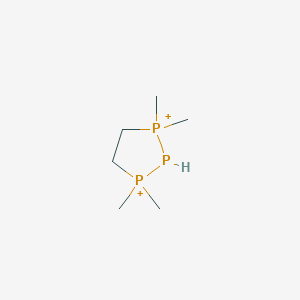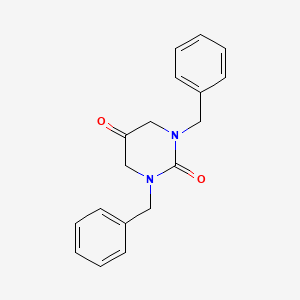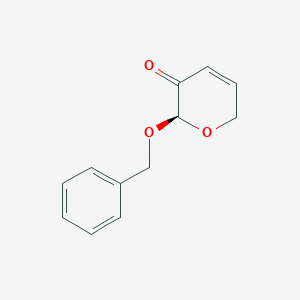
2H-Pyran-3(6H)-one, 2-(phenylmethoxy)-, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-3(6H)-one, 2-(phenylmethoxy)-, (2S)- is an organic compound belonging to the pyranone family. This compound is characterized by a pyran ring fused with a lactone structure and a phenylmethoxy group attached at the second position. The (2S) configuration indicates the stereochemistry of the molecule, which is crucial for its reactivity and interaction with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-3(6H)-one, 2-(phenylmethoxy)-, (2S)- can be achieved through various methods. One common approach involves the oxidative gold catalysis of alkynes, leading to the formation of an α-oxo gold carbene intermediate. This intermediate undergoes intramolecular C–H insertions to form the desired pyranone structure . Another method includes the laccase-catalyzed oxidation of (5-alkylfuran-2-yl)carbinols using aerial oxygen as an oxidant, which selectively affords 6-hydroxy-2H-pyran-3(6H)-ones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidative gold catalysis due to its efficiency and high yield. The process is optimized to ensure minimal structural prefunctionalization and rapid construction of functionalized polycyclic systems .
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-3(6H)-one, 2-(phenylmethoxy)-, (2S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, such as 6-hydroxy-2H-pyran-3(6H)-ones.
Reduction: Reduction reactions can convert the lactone ring into a more reduced form, altering its reactivity.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Laccase enzymes and aerial oxygen are commonly used for selective oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include 6-hydroxy-2H-pyran-3(6H)-ones and other functionalized pyranone derivatives .
Scientific Research Applications
2H-Pyran-3(6H)-one, 2-(phenylmethoxy)-, (2S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2H-Pyran-3(6H)-one, 2-(phenylmethoxy)-, (2S)- involves its interaction with various molecular targets. The compound’s electrophilic nature allows it to participate in nucleophilic addition reactions, forming stable adducts with biological molecules. The pathways involved include oxidative stress response and enzyme inhibition, which contribute to its biological activities .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-2H-pyran-3(6H)-one: A closely related compound with a hydroxyl group at the sixth position.
2H-Pyran-2,5(6H)-dione: Another derivative with a dione structure.
Uniqueness
2H-Pyran-3(6H)-one, 2-(phenylmethoxy)-, (2S)- is unique due to its phenylmethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
391928-90-8 |
|---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(6S)-6-phenylmethoxy-2H-pyran-5-one |
InChI |
InChI=1S/C12H12O3/c13-11-7-4-8-14-12(11)15-9-10-5-2-1-3-6-10/h1-7,12H,8-9H2/t12-/m0/s1 |
InChI Key |
FGPOYAHTOOSZOU-LBPRGKRZSA-N |
Isomeric SMILES |
C1C=CC(=O)[C@@H](O1)OCC2=CC=CC=C2 |
Canonical SMILES |
C1C=CC(=O)C(O1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


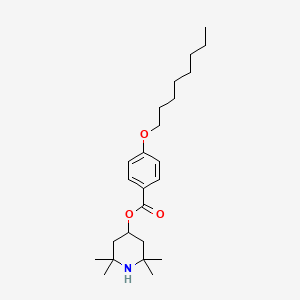
![{1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanone](/img/structure/B14254181.png)
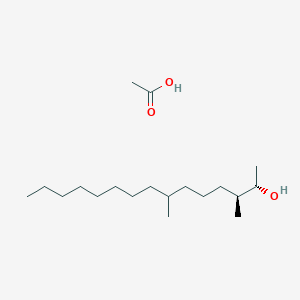
![5-Methyl-2-oxaspiro[3.5]nonane](/img/structure/B14254200.png)
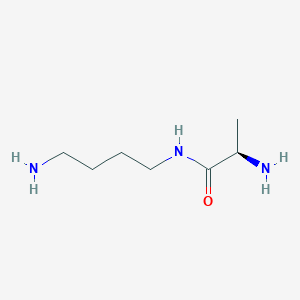
![4-[Di(1H-pyrrol-2-yl)methyl]phenol](/img/structure/B14254206.png)
